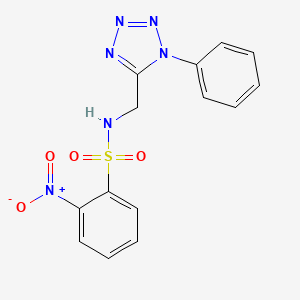

2-硝基-N-((1-苯基-1H-四唑-5-基)甲基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H12N6O4S and its molecular weight is 360.35. The purity is usually 95%.

BenchChem offers high-quality 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-nitro-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

药物化学与药物开发

四唑类化合物,包括我们感兴趣的化合物,由于其相似的pKa值,可以作为羧酸的非经典生物电子等排体。四唑类的平面结构通过电子离域来稳定负电荷离子的静电排斥,从而促进受体-配体相互作用。此外,四唑酸根阴离子比羧酸更易溶于脂质,可以更好地穿透细胞膜。因此,四唑类化合物表现出广泛的生物活性,包括:

高能材料和炸药

该化合物的结构表明它可能成为一种高性能高能材料。 爆轰特性和中等敏感性使其成为炸药应用中很有希望的候选材料 .

摄影和其他工业用途

虽然研究较少,但四唑类化合物已发现其在医药和炸药之外的应用。例如,它们已用于摄影和作为生长激素。 此外,四唑类化合物在药物发现中用作虚拟筛选平台 .

作用机制

Target of Action

The primary targets of the compound are yet to be identified. Tetrazoles, a key component of the compound, are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . This suggests that the compound may interact with targets that typically bind to carboxylic acids.

Mode of Action

The planar structure of tetrazoles favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . This suggests that the compound may interact with its targets through electrostatic interactions.

Biochemical Pathways

Tetrazoles have been found to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, antinociceptive, antimycobacterial, antidiabetic, anticonvulsant, cyclooxygenase inhibitory, anti-inflammatory, and antihypertensive activities . This suggests that the compound may affect multiple biochemical pathways.

Pharmacokinetics

Tetrazolate anions, a potential metabolite of the compound, are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . This suggests that the compound may have good bioavailability.

Result of Action

Given the wide range of biological activities of tetrazoles , the compound may have diverse effects at the molecular and cellular level.

Action Environment

The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemicals .

属性

IUPAC Name |

2-nitro-N-[(1-phenyltetrazol-5-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N6O4S/c21-20(22)12-8-4-5-9-13(12)25(23,24)15-10-14-16-17-18-19(14)11-6-2-1-3-7-11/h1-9,15H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKELLMNGGFYVHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N6O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B2402956.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)ethanone](/img/structure/B2402957.png)

![2-amino-1-(2-methoxyethyl)-N-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2402962.png)

![8-((4-Methoxyphenyl)sulfonyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2402963.png)

![N-cyclohexyl-2-(8-fluoro-3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2402964.png)

![N1-(3-(3-chlorophenyl)-3-hydroxypropyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2402966.png)

![2-(furan-2-yl)-4-methyl-N-[2-(2-methylphenoxy)ethyl]-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2402970.png)

![(5E)-5-{[6-(4-fluorophenoxy)pyridin-3-yl]methylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B2402973.png)